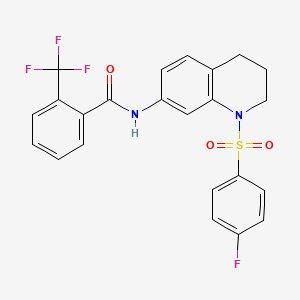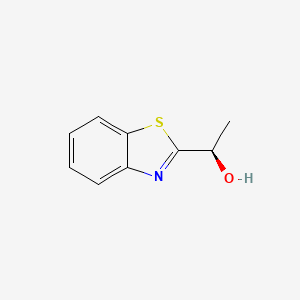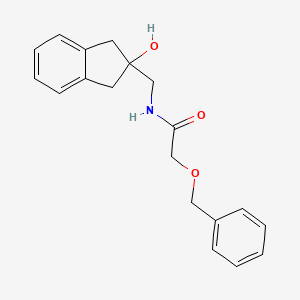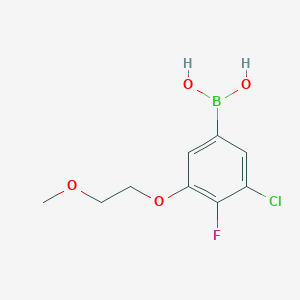
N1-(3-fluorophenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related oxalamides involves novel synthetic approaches, such as acid-catalyzed rearrangements of 2-substituted-3-(2-nitrophenyl)oxiranes to produce di- and mono-oxalamides. This method is operationally simple and high yielding, offering a useful pathway for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Scientific Research Applications
Electrochemical and Electrochromic Properties
Research on donor–acceptor type monomers and their polymers, such as those containing thiophene units, demonstrates their potential in electrochemical and electrochromic applications. For example, a study by Hu et al. (2013) on ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate and its derivatives highlights their good electrochemical activity and diverse electrochromic behaviors. These materials show promise for applications in smart windows and displays due to their color-changing properties under electrical influence (Hu et al., 2013).
Biological and Pharmacological Research
Fluorophenyl derivatives and compounds with oxalamide linkages are of interest in biological and pharmacological research due to their varied activity against biological targets. Studies on compounds with similar structural motifs have explored their potential as anticancer agents, enzyme inhibitors, and neuroprotective drugs. For instance, research on amino acetate functionalized Schiff base organotin(IV) complexes by Basu Baul et al. (2009) demonstrated significant cytotoxicity against various human tumor cell lines, suggesting potential in cancer therapy (Basu Baul et al., 2009).
Material Science
The incorporation of thiophene units and fluorophenyl groups into polymers and small molecules significantly impacts the properties of materials, making them suitable for a wide range of applications, including organic electronics and solar cells. Research by Cheng et al. (2014) on ternary blend polymer solar cells incorporating indene-C60 bisadduct highlights the use of fluorophenyl derivatives in enhancing solar cell efficiency (Cheng et al., 2014).
properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c19-12-4-1-5-13(10-12)21-17(23)16(22)20-11-18(24,14-6-2-8-25-14)15-7-3-9-26-15/h1-10,24H,11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTVBYHDSVHWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)
![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)

![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)

![5-Benzyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2494344.png)
![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)

![1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole](/img/structure/B2494348.png)

